Home > Products > Screening Compounds P99797 > Indacaterol maleate
Indacaterol maleate - 753498-25-8

Indacaterol maleate

Catalog Number: EVT-270933
CAS Number: 753498-25-8
Molecular Formula: C28H32N2O7
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indacaterol maleate is a chiral compound developed as a novel, inhaled β2-adrenergic receptor agonist. [] It is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). [] Indacaterol maleate is marketed under the brand name Onbrez Breezhaler®, with each capsule containing the equivalent of 150 μg of indacaterol. []

Future Directions
  • Optimizing combination therapies: Research on optimal dose ratios and durations for indacaterol maleate in combination with other bronchodilators can lead to more personalized and effective treatments. []
  • Investigating potential applications in other respiratory diseases: While currently approved for COPD, future research may explore the efficacy of indacaterol maleate in other respiratory conditions like asthma, based on its mechanism of action. []

Indacaterol

  • Compound Description: Indacaterol is a potent, long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD). It exerts its bronchodilatory effects by activating β2-adrenergic receptors in the airway smooth muscle, leading to relaxation and improved airflow. []
  • Relevance: Indacaterol is the free base form of Indacaterol maleate. The maleate salt is the form used in the formulation of pharmaceutical products due to its improved stability and solubility properties. []

Glycopyrronium Bromide

  • Compound Description: Glycopyrronium bromide is a long-acting muscarinic antagonist (anticholinergic) that blocks the action of acetylcholine at muscarinic receptors in the airways. This blockade inhibits bronchoconstriction and reduces mucus secretion. []
  • Relevance: Glycopyrronium bromide is often used in combination with Indacaterol maleate in fixed-dose formulations for the treatment of COPD. This combination provides synergistic bronchodilation and improved symptom control compared to either drug alone. [, ]

Mometasone Furoate

  • Compound Description: Mometasone furoate is a potent inhaled corticosteroid that exhibits anti-inflammatory effects in the airways. It works by suppressing the release of inflammatory mediators, reducing airway hyperresponsiveness and inflammation. []
  • Relevance: Similar to Glycopyrronium bromide, Mometasone furoate is also investigated and utilized in fixed-dose combinations with Indacaterol maleate for the treatment of asthma and COPD. These combinations target both bronchoconstriction and inflammation, offering comprehensive disease management. [, , ]

Formoterol Fumarate Dihydrate

  • Compound Description: Formoterol fumarate dihydrate is a long-acting β2-adrenergic receptor agonist commonly used as a bronchodilator in asthma and COPD management. Like Indacaterol maleate, it binds to β2-adrenergic receptors in the airway smooth muscle, inducing relaxation and improving airflow. []
  • Relevance: Formoterol fumarate dihydrate, alongside Indacaterol maleate, belongs to the class of long-acting β2-agonists. While both exert bronchodilatory effects, they differ in their pharmacokinetic and pharmacodynamic properties, resulting in varying durations of action and receptor selectivity profiles. [, ]

Tiotropium Bromide Monohydrate

  • Compound Description: Tiotropium bromide monohydrate is a long-acting muscarinic antagonist utilized for maintenance treatment of COPD. Similar to Glycopyrronium bromide, it blocks the action of acetylcholine at muscarinic receptors in the airways, resulting in bronchodilation and reduced mucus secretion. []
  • Relevance: Tiotropium bromide monohydrate represents another long-acting muscarinic antagonist often compared to Glycopyrronium bromide in combination therapies with Indacaterol maleate for COPD. Clinical trials have investigated the efficacy and safety profiles of these different combinations in managing COPD symptoms. [, ]

Salmeterol Xinafoate

  • Compound Description: Salmeterol xinafoate is a long-acting β2-adrenergic receptor agonist used as a bronchodilator for the long-term control of asthma and COPD. It binds to β2-adrenergic receptors on airway smooth muscle cells, inducing relaxation and bronchodilation. []

Salbutamol

  • Compound Description: Salbutamol is a short-acting β2-adrenergic receptor agonist commonly used as a rescue medication for rapid relief of bronchospasm in asthma and COPD. Like Indacaterol maleate, it exerts its bronchodilatory effects by activating β2-adrenergic receptors in airway smooth muscle. []
  • Relevance: Salbutamol, in contrast to the long-acting Indacaterol maleate, provides short-term relief from bronchospasm. The significantly shorter duration of action of Salbutamol necessitates more frequent dosing compared to the once-daily administration of Indacaterol maleate. []
Overview

Indacaterol maleate is a long-acting beta-2 adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its ability to relax bronchial smooth muscles, leading to improved airflow and relief from respiratory symptoms. The compound is marketed under various brand names, including Onbrez Breezhaler.

Source

Indacaterol maleate is synthesized through chemical processes involving various reagents and conditions. Its development was driven by the need for effective long-term bronchodilation therapy for patients with obstructive airway diseases.

Classification

Indacaterol maleate belongs to the class of medications known as beta-2 adrenergic agonists. These compounds act on the beta-2 adrenergic receptors located in the smooth muscle of the airways.

Synthesis Analysis

Methods

The synthesis of Indacaterol maleate involves several steps that typically include:

  1. Formation of the Core Structure: The initial step usually involves synthesizing the indole or indoline core structure, which serves as the foundation for subsequent modifications.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the pharmacological properties of the compound.
  3. Salt Formation: The final step often includes forming the maleate salt to improve solubility and stability.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: Heating reactions under reflux conditions to facilitate reactions at elevated temperatures.
  • Chromatography: Utilizing chromatographic techniques for purification and separation of intermediates and final products.
  • Spectroscopic Analysis: Employing nuclear magnetic resonance and mass spectrometry for structural confirmation.
Molecular Structure Analysis

Structure

Indacaterol maleate has a complex molecular structure characterized by:

  • A core bicyclic structure.
  • Multiple chiral centers contributing to its stereochemistry.

Data

The molecular formula for Indacaterol maleate is C24H28N2O4C_{24}H_{28}N_2O_4, with a molecular weight of approximately 412.49 g/mol. The compound's structure can be represented as follows:

Molecular Structure C24H28N2O4\text{Molecular Structure }\quad \text{C}_{24}\text{H}_{28}\text{N}_2\text{O}_4
Chemical Reactions Analysis

Reactions

Indacaterol maleate may undergo various chemical reactions, including:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form its active components.
  • Degradation: Under certain conditions (e.g., heat or light), it may degrade into less active or inactive metabolites.

Technical Details

These reactions are critical for understanding the stability and shelf life of Indacaterol maleate in pharmaceutical formulations. Analytical methods such as high-performance liquid chromatography are often employed to monitor these reactions.

Mechanism of Action

Process

Indacaterol maleate exerts its therapeutic effects by selectively stimulating beta-2 adrenergic receptors in the bronchial smooth muscle. This stimulation leads to:

  1. Bronchodilation: Relaxation of airway muscles results in increased airflow.
  2. Reduction in Airway Resistance: Enhanced airflow decreases resistance, improving respiratory function.

Data

Clinical studies have demonstrated that Indacaterol provides prolonged bronchodilation lasting up to 24 hours after a single inhalation, making it suitable for once-daily dosing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indacaterol maleate is typically presented as a white to off-white powder.
  • Solubility: It shows good solubility in water and organic solvents like ethanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but sensitive to moisture and light.
  • pH Range: It maintains efficacy within a pH range suitable for inhalation formulations (typically between 4.5 and 7).
Applications

Scientific Uses

Indacaterol maleate is primarily used in:

  • Chronic Obstructive Pulmonary Disease Management: It helps alleviate symptoms and improve lung function in COPD patients.
  • Asthma Treatment: It is also effective in managing asthma symptoms due to its bronchodilatory effects.
Introduction to Indacaterol Maleate

Historical Development and Approval Timeline

Indacaterol maleate emerged as a groundbreaking ultra-long-acting β~2~-adrenoceptor agonist (ultra-LABA) developed by Novartis Pharmaceuticals. Designated initially as QAB149 during clinical trials, it represented a significant advancement in bronchodilator therapy due to its 24-hour duration of action, enabling once-daily dosing—a notable improvement over twice-daily predecessors like salmeterol and formoterol [3] [8]. The compound received European Medicines Agency (EMA) approval on November 30, 2009, marketed as Onbrez Breezhaler at recommended doses of 150 μg or 300 μg [3] [10]. The U.S. Food and Drug Administration (FDA) followed on July 1, 2011, approving a lower dose (75 μg) under the brand name Arcapta Neohaler for chronic obstructive pulmonary disease (COPD) maintenance therapy [1] [3]. By 2016, U.S. commercial rights were licensed to Sunovion Pharmaceuticals [3]. Despite its efficacy, the drug was discontinued in the U.S. market for commercial reasons, though the exact timeline remains unspecified [1].

Table 1: Key Milestones in Indacaterol Maleate Development

YearEventRegion/Dose
2009EMA approval as Onbrez BreezhalerEU (150 μg/300 μg)
2011FDA approval as Arcapta NeohalerUS (75 μg)
2016Licensing to Sunovion PharmaceuticalsUS commercial rights
Post-2016Market discontinuationUS (commercial reasons)

Chemical Structure and Physicochemical Properties

Indacaterol maleate is a salt formulation combining the active moiety indacaterol (a chiral molecule) with maleic acid. Its systematic IUPAC name is (2Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]quinoline-2,8-diol [4] [7]. The compound has a molecular formula of C~28~H~32~N~2~O~7~ (molecular weight: 508.56 g/mol) and a CAS registry number of 753498-25-8 [4] [9]. Key physicochemical characteristics include:

  • Stereochemistry: Exclusively uses the R-enantiomer, optimizing β~2~-receptor binding affinity [4].
  • Lipophilicity: Designed for optimal partitioning into lipid bilayers, contributing to its rapid onset (<5 minutes) and prolonged duration [10].
  • Solid-state properties: Appears as a white to pale beige solid with a melting point of 195–197°C [7] [9].
  • Solubility: Sparingly soluble in water; soluble in dimethyl sulfoxide (DMSO) (≥51.6 mg/mL) and ethanol (≥10.02 mg/mL) with gentle warming [9].

Table 2: Physicochemical and Pharmacokinetic Profile

PropertyValue/CharacteristicSignificance
Molecular Weight508.56 g/molDetermines dosing efficiency
Lipophilicity (Log P)HighEnhances membrane permeation & duration
β~2~-Receptor pKi7.36 [9]High binding affinity
Plasma Half-lifeMulti-phasic; terminal t~1/2~ = 45.5–126 hours [7]Supports once-daily dosing
MetabolismPrimarily via CYP3A4 [7]Guides drug interaction risks

Role in Respiratory Therapeutics: COPD and Asthma

COPD Management

Indacaterol maleate is approved exclusively for COPD maintenance therapy. Its efficacy stems from dual-phase bronchodilation: rapid onset (within 5 minutes) and sustained effects (24 hours) [5] [10]. Key clinical benefits demonstrated in phase III–IV trials include:

  • Lung function improvement: Trough FEV~1~ increased by 170–250 mL versus placebo, exceeding improvements from formoterol (12 μg twice daily) and matching tiotropium [5] [8] [10].
  • Symptom control: Reduces dyspnea and rescue medication use, with additive effects when combined with tiotropium [5] [10].
  • Mechanistic advantage: High intrinsic efficacy at β~2~-receptors (73% of isoprenaline’s Emax) and selective partitioning into lipid raft microdomains prolongs action [10].

Asthma Applications

Although not approved for asthma, clinical studies indicate potential utility. A randomized crossover trial (NCT03257995) in asthma patients receiving background ICS therapy showed:

  • FEV~1~ improvements: Trough FEV~1~ increased by 186 mL (maleate) and 146 mL (acetate) versus placebo (both P < 0.001) [2] [6].
  • Salt form comparison: Indacaterol acetate (developed for asthma fixed-dose combinations) demonstrated comparable efficacy to maleate but eliminated post-inhalation cough (23.5% vs. 0%) [2] [6].
  • Combination potential: Serves as a component in once-daily fixed-dose combinations (e.g., with mometasone furoate or glycopyrronium/mometasone) for uncontrolled asthma [2] [6].

Table 3: Comparative Clinical Outcomes in Respiratory Diseases

ParameterCOPD OutcomesAsthma Outcomes (Experimental)
Trough FEV~1~+170–250 mL vs. placebo [5] [10]+186 mL (maleate), +146 mL (acetate) [6]
Onset of Action<5 minutes [10]Rapid (within 5 min post-dose) [6]
Duration24 hours [8]24 hours [6]
Key CombinationsWith tiotropium (dual bronchodilation) [5]With mometasone furoate (ICS/LABA) [6]

Properties

CAS Number

753498-25-8

Product Name

Indacaterol maleate

IUPAC Name

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1

InChI Key

IREJFXIHXRZFER-FTBISJDPSA-N

SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Solubility

7.98e-03 g/L

Synonyms

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez;

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.